2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, also known by its IUPAC name, is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine functionalities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid falls under the category of fluorinated amino acids. Its structure includes:
The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves several steps:
The reaction conditions must be optimized to ensure high yields and selectivity. Common reagents include bases like triethylamine or sodium bicarbonate to neutralize acids formed during the reactions. Solvents such as dichloromethane or dimethylformamide are frequently employed to dissolve reactants and facilitate reactions.
The molecular formula for 2-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is , with a molecular weight of 287.27 g/mol .
The compound's structure can be represented by its SMILES notation: O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(F)C=C1F
.
This compound can participate in various chemical reactions typical for amino acids and carboxylic acids, including:
The mechanism of action for compounds like 2-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves:
2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid serves multiple roles in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1